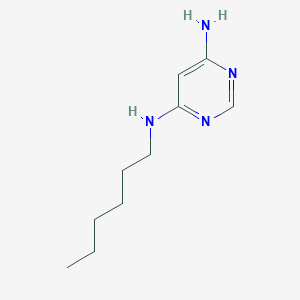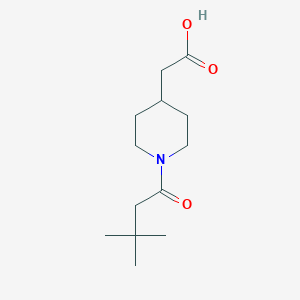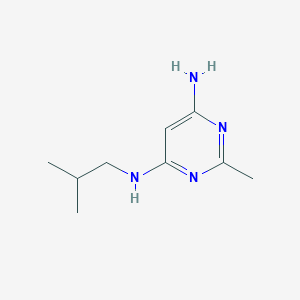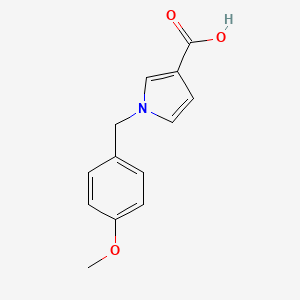
3-(Cyanocarbamoyl)prop-2-enoic acid
Overview
Description
3-(Cyanocarbamoyl)prop-2-enoic acid, also known as 3-cyano-2-propenoic acid or 2-cyano-3-propenoic acid, is an organic compound that is a derivative of acrylonitrile and propionic acid. It is a colorless, water-soluble liquid with a pungent odor, and is often used as a reagent in organic synthesis. It is also used in the synthesis of other compounds, including pharmaceuticals, dyes, and polymers.
Scientific Research Applications
3-(Cyanocarbamoyl)prop-2-enoic acid is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and polymers. It is also used in the synthesis of other organic compounds, such as esters, amides, and aldehydes. Additionally, 3-(cyanocarbamoyl)prop-2-enoic acid has been used in the synthesis of metal-organic frameworks, which are materials with a wide range of applications, including catalysis, drug delivery, and gas storage.
Mechanism of Action
The mechanism of action of 3-(cyanocarbamoyl)prop-2-enoic acid is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic carbon atom of an organic substrate. This reaction results in the formation of a new carbon-carbon bond, which can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(cyanocarbamoyl)prop-2-enoic acid have not been extensively studied. However, the compound has been shown to have antibacterial activity against certain gram-positive bacteria. Additionally, 3-(cyanocarbamoyl)prop-2-enoic acid has been shown to inhibit the growth of certain fungi and has been used in the treatment of fungal infections.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(cyanocarbamoyl)prop-2-enoic acid in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is water-soluble and has a low boiling point, making it easy to handle and store. However, the compound is toxic and should be handled with caution. Additionally, the compound has a pungent odor and can be corrosive to certain materials.
Future Directions
Given the wide range of potential applications for 3-(cyanocarbamoyl)prop-2-enoic acid, there are many potential future directions for research. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential uses in the synthesis of pharmaceuticals, dyes, and polymers. Additionally, further research could be conducted into the use of 3-(cyanocarbamoyl)prop-2-enoic acid in the synthesis of metal-organic frameworks and other materials. Finally, research into the mechanism of action of the compound could lead to a better understanding of its potential applications.
properties
IUPAC Name |
4-(cyanoamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c6-3-7-4(8)1-2-5(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXTWASWMNOMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyanocarbamoyl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)

![1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470024.png)





![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)

![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)

![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)